Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17505495
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15) |
| Standard InChI Key | DOZNXFPPJDVVLM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Configuration
The compound’s IUPAC name, ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, reflects its fused bicyclic system comprising a pyrazole ring condensed with a pyridine ring. Key structural features include:
-
A cyclopropyl group at the 5-position, introducing steric and electronic complexity.
-
An ethyl ester at the 3-position, enhancing solubility and enabling further functionalization.
The canonical SMILES representation, CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3, encodes this arrangement. X-ray crystallography or computational modeling would provide precise bond angles and dihedral angles, but such data remain unpublished.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | |
| Molecular Weight | 231.25 g/mol | |
| IUPAC Name | Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
| InChI Key | DOZNXFPPJDVVLM-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3 |
Synthesis and Characterization
Palladium-Catalyzed Aminocarbonylation
The synthesis of Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically begins with 3-iodo-1H-pyrazolo[4,3-B]pyridine, a commercially available precursor. The reaction employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate aminocarbonylation, where carbon monoxide—generated in situ—introduces the carboxylate group.
Key Steps:
-
Oxidative Addition: The palladium catalyst activates the C–I bond in the precursor.
-
CO Insertion: Carbon monoxide inserts into the Pd–C bond, forming a carbonyl intermediate.
-
Reductive Elimination: The ethyl ester group is introduced, yielding the final product.
Optimization studies suggest that reaction temperature (80–100°C) and CO pressure (1–3 atm) critically influence yield (reported up to 65%). Chromatographic purification (e.g., silica gel, ethyl acetate/hexane) isolates the compound, with purity confirmed via HPLC and NMR.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Irritant (eyes, skin) | Wash thoroughly after handling | |
| Moisture sensitivity | Store under anhydrous conditions |
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability, metabolic stability, and plasma half-life.
-
Target Validation: Confirm binding affinity for CB1/CB2 receptors and PD-1/PD-L1 via surface plasmon resonance (SPR).
-
Structural Optimization: Explore substituent effects at the 5-position (e.g., larger cycloalkyl groups).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume